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Compound of Interest
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CAS No.: 87745-28-6

Cat. No.: B1667956

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bryostatin 2 is a member of the bryostatin family of macrolides, natural products isolated from

the marine bryozoan Bugula neritina.[1] These compounds have garnered significant attention

due to their potent biological activities, including the modulation of protein kinase C (PKC) and

promising anticancer properties.[2][3] The complex molecular architecture of bryostatins,

characterized by a 20-membered macrolactone ring containing three pyran rings and multiple

stereocenters, presents a formidable challenge for synthetic chemists.[4][5] This document

details the methodological approach for the total synthesis of Bryostatin 2, with a primary

focus on the convergent strategy developed by Evans and coworkers. This flexible approach

allows for the synthesis of Bryostatin 2 and provides a platform for the generation of

analogues for further biological evaluation.
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The total synthesis of Bryostatin 2 by Evans and coworkers employs a convergent approach,

wherein the molecule is disconnected into three key subunits of comparable complexity: the A-

ring fragment, the B-ring fragment, and the C-ring fragment. This strategy allows for the parallel

synthesis of these fragments, which are then coupled together in a carefully orchestrated

sequence to construct the full carbon skeleton. The key bond-forming events in the assembly of

the macrolide include a Julia olefination and a sulfone alkylation to connect the fragments,

followed by a Yamaguchi macrolactonization to close the 20-membered ring.

Retrosynthetic Analysis
The retrosynthetic analysis for Bryostatin 2 reveals the strategic disconnections that lead to

the three primary subunits.
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Caption: Retrosynthetic analysis of Bryostatin 2.
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The synthesis of each subunit leverages stereoselective aldol reactions and directed

reductions to establish the numerous stereocenters present in the target molecule.

Synthesis of the C1-C9 A-Ring Fragment
The construction of the A-ring fragment relies on a substrate-controlled approach to set the

stereochemistry. A key step involves a highly stereoselective Mukaiyama aldol reaction to

introduce the C3 stereocenter.

Synthesis of the C10-C16 B-Ring Fragment
The synthesis of the B-ring fragment also utilizes aldol chemistry to establish the correct

stereochemical configuration.

Synthesis of the C17-C27 C-Ring Fragment
The C-ring fragment is assembled using a series of stereocontrolled reactions, including an

asymmetric allylation.

Fragment Coupling and Macrolactonization
The endgame of the synthesis involves the sequential coupling of the three fragments, followed

by macrolactonization.
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Caption: Overall workflow of the Bryostatin 2 total synthesis.

Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of

Bryostatin 2. Please note that yields can vary, and the data presented here are based on

published reports.

Reaction Step Description Key Reagents Yield (%) Reference

A-Ring Synthesis

Multi-step

synthesis of the

C1-C9 fragment

Asymmetric

allylation,

Mukaiyama aldol

~15% (overall)

B-Ring Synthesis

Multi-step

synthesis of the

C10-C16

fragment

Aldol reactions,

stereoselective

reductions

Not explicitly

stated

C-Ring Synthesis

Multi-step

synthesis of the

C17-C27

fragment

Asymmetric

allylation, pyran

annulation

Not explicitly

stated

Julia Olefination

Coupling of the B

and C ring

fragments

n-Butyllithium,

sulfone

intermediate

Not explicitly

stated

Sulfone

Alkylation

Coupling of the A

ring fragment to

the BC fragment

Base (e.g.,

KHMDS)

Not explicitly

stated

Yamaguchi

Macrolactonizati

on

Ring closure to

form the 20-

membered

lactone

2,4,6-

Trichlorobenzoyl

chloride, DMAP

Not explicitly

stated
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The following are generalized protocols for the key reaction types employed in the total

synthesis of Bryostatin 2. For detailed experimental procedures, including specific quantities

of reagents and precise reaction conditions, it is essential to consult the primary literature.

Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for a chiral auxiliary-mediated aldol reaction to

establish key stereocenters.

Preparation: To a flame-dried, argon-purged round-bottom flask, add the chiral auxiliary-

bearing N-acyl imide dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and

cool to -78 °C.

Enolization: Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base

(e.g., triethylamine) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then warm

to 0 °C for 1 hour.

Aldol Addition: Cool the reaction mixture back to -78 °C and add the aldehyde dissolved in

the same anhydrous solvent dropwise.

Workup: After stirring for the designated time, quench the reaction with a buffered aqueous

solution (e.g., phosphate buffer, pH 7) and allow it to warm to room temperature. Extract the

aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Julia-Kocienski Olefination
This protocol outlines a general procedure for the coupling of two fragments via a Julia-

Kocienski olefination.

Preparation: To a flame-dried, argon-purged round-bottom flask containing the sulfone

fragment dissolved in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran), cool the

solution to -78 °C.
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Deprotonation: Add a strong base (e.g., n-butyllithium) dropwise and stir the resulting

solution at -78 °C for 1 hour.

Coupling: Add the aldehyde fragment dissolved in the same anhydrous solvent dropwise to

the reaction mixture.

Workup: After the reaction is complete, as monitored by thin-layer chromatography, quench

the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to

warm to room temperature and extract with an organic solvent. The combined organic layers

are washed with brine, dried, and concentrated.

Purification: The resulting olefin is purified by flash column chromatography.

Protocol 3: Yamaguchi Macrolactonization
This protocol provides a general method for the ring-closing lactonization of the seco-acid

precursor.

Mixed Anhydride Formation: To a solution of the seco-acid in an anhydrous aprotic solvent

(e.g., toluene), add triethylamine followed by 2,4,6-trichlorobenzoyl chloride at room

temperature under an inert atmosphere.

Macrolactonization: After stirring for several hours, the resulting solution containing the

mixed anhydride is diluted with a large volume of the same solvent and added via syringe

pump to a solution of 4-dimethylaminopyridine (DMAP) in the same solvent at an elevated

temperature.

Workup: After the addition is complete, the reaction mixture is stirred for an additional period

and then cooled to room temperature. The solvent is removed under reduced pressure, and

the residue is taken up in an organic solvent and washed sequentially with dilute acid,

saturated sodium bicarbonate, and brine.

Purification: The crude macrolactone is purified by flash column chromatography.
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The biological activity of Bryostatin 2 is primarily attributed to its interaction with protein kinase

C (PKC). The following diagram illustrates the simplified signaling pathway modulation by

Bryostatin 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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